Comparative Enantiopurity: High Optical Purity of N,N'-Di-Boc-L-cystine Versus Racemic or D-Isomer Mixtures
The procurement value of N,N'-Di-Boc-L-cystine (CAS 10389-65-8) is underscored by its well-defined and consistently reported optical activity, a critical parameter ensuring stereochemical purity in the final peptide product. The specific optical rotation for this compound is [α]20/D -120±3° (c = 2% in acetic acid) . This high negative rotation value is a direct consequence of its homochiral L-cystine core and is essential for synthesizing peptides with the correct (L) stereochemistry found in native proteins. In contrast, a racemic mixture, such as Boc-DL-cystine, would exhibit no net optical rotation (theoretically 0°) and introduce stereochemical heterogeneity . While a pure D-isomer, N,N'-Di-Boc-D-cystine, would have a correspondingly high positive rotation (e.g., [α]20/D +120±3°), its use is limited to specialized D-peptide synthesis. The -120±3° specification serves as a crucial quality control benchmark, enabling researchers to confirm the identity and enantiomeric purity of the building block before initiating synthesis, thereby reducing the risk of producing biologically inactive or functionally aberrant diastereomeric peptide mixtures.
| Evidence Dimension | Optical Purity / Stereochemical Integrity |
|---|---|
| Target Compound Data | [α]20/D -120±3° (c = 2% in acetic acid) |
| Comparator Or Baseline | Racemic Boc-DL-cystine: Optical rotation ~0° (racemate) |
| Quantified Difference | Absolute difference of ~120° in specific rotation, reflecting complete stereochemical purity versus a racemic mixture. |
| Conditions | Polarimetry measurement; concentration c = 2% (w/v) in acetic acid at 20 °C. |
Why This Matters
This high, specific optical rotation value is a direct, measurable indicator of enantiomeric purity, which is critical for synthesizing biologically active, correctly folded peptides and avoiding the pitfalls of racemic or isomeric contaminants.
